Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group and a pyrazole ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid: This compound also contains a trifluoromethyl group and a pyrazole ring but has a boronic acid functional group instead of a keto group.
Uniqueness
Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate is unique due to the combination of its trifluoromethyl group and keto ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Biological Activity
Methyl 3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3-oxopropanoate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃F₃N₂O₃
- Molecular Weight : 292.23 g/mol
- CAS Number : 344591-91-9
This compound is characterized by the presence of a pyrazole ring, which is known for its biological significance and versatility in drug design.
Inhibition of Lactate Dehydrogenase (LDH)
Recent studies have highlighted the role of pyrazole derivatives, including the compound in focus, as potent inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. LDH catalyzes the conversion of pyruvate to lactate, a critical pathway in anaerobic respiration, especially in cancer cells where it supports rapid growth and survival under low oxygen conditions.
A study published in Molecules reported that compounds derived from pyrazole exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. The lead compounds demonstrated sub-micromolar inhibition of lactate production in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cell lines. The study utilized high-throughput screening and structure-based design to optimize these inhibitors, indicating promising therapeutic potential against cancer metabolism .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrazole derivatives. Research indicates that certain pyrazole compounds exhibit significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial metabolic pathways or interference with cell wall synthesis .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation reaction between a trifluoromethylated pyrazole and an appropriate acylating agent.
Example Synthesis Pathway:
- Formation of Pyrazole Derivative : Start with 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Acylation Reaction : React with methyl acetoacetate under basic conditions to form the desired ester.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological assays:
- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MiaPaCa2 cells compared to control groups, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that pyrazole derivatives possess a broad spectrum of activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Properties
IUPAC Name |
methyl 3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-14-5(6(15)4-8(16)17-2)3-7(13-14)9(10,11)12/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRTZSSBYHGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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